molecular formula C8H12N2O2 B13809228 ethyl (2S)-2-imidazol-1-ylpropanoate

ethyl (2S)-2-imidazol-1-ylpropanoate

Cat. No.: B13809228
M. Wt: 168.19 g/mol
InChI Key: CYVJITQMDSKHKF-ZETCQYMHSA-N
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Description

Ethyl (2S)-2-imidazol-1-ylpropanoate is a chiral ester derivative featuring an imidazole moiety attached to a propanoate backbone. The (2S)-stereochemistry at the α-carbon positions the imidazole group in a specific spatial arrangement, which can influence molecular interactions in biological or crystallographic contexts. The ethyl ester group enhances lipophilicity compared to carboxylate counterparts, affecting solubility and reactivity.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl (2S)-2-imidazol-1-ylpropanoate

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)7(2)10-5-4-9-6-10/h4-7H,3H2,1-2H3/t7-/m0/s1

InChI Key

CYVJITQMDSKHKF-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)N1C=CN=C1

Canonical SMILES

CCOC(=O)C(C)N1C=CN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-2-imidazol-1-ylpropanoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-imidazol-1-ylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of acid chlorides. In this approach, (2S)-2-imidazol-1-ylpropanoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethanol to form the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow reactors can be used to carry out the esterification reaction under controlled conditions, allowing for better temperature and reaction time management.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-imidazol-1-ylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield (2S)-2-imidazol-1-ylpropanoic acid and ethanol. This reaction can be catalyzed by either acids or bases.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used as catalysts.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Substitution: Electrophiles such as alkyl halides can be used in the presence of a base like potassium carbonate.

Major Products

    Hydrolysis: (2S)-2-imidazol-1-ylpropanoic acid and ethanol.

    Reduction: (2S)-2-imidazol-1-ylpropanol.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl (2S)-2-imidazol-1-ylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-imidazol-1-ylpropanoate is primarily related to its interactions with biological targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to antimicrobial effects by disrupting the function of essential enzymes in microorganisms.

Comparison with Similar Compounds

Key Observations :

  • Imidazole vs. Tetrazole : Compound 32 () replaces imidazole with a tetrazole ring, a common carboxylic acid bioisostere. Tetrazoles enhance metabolic stability but reduce hydrogen-bonding diversity compared to imidazole .
  • Stereochemical Influence : The (2S) configuration in the target compound and ’s oxazine derivative suggests enantioselective interactions, such as binding to chiral receptors or enzymes .
  • Backbone Flexibility: The propanoate chain in the target compound offers greater conformational flexibility than the rigid oxazine or piperidine backbones in and .

Crystallographic and Hydrogen-Bonding Behavior

Crystal structures of analogous compounds reveal distinct packing patterns:

  • Intramolecular Interactions: The piperidine derivative () exhibits a C–H···O hydrogen bond between the ethoxycarbonyl group and nitro oxygen, stabilizing its envelope conformation. This compound may adopt similar intramolecular interactions via imidazole N–H or ester oxygen .
  • Intermolecular Packing : ’s oxazine derivative forms zigzag chains via N–H···O bonds and C–H···π interactions. The imidazole ring in the target compound could promote alternative packing through π-stacking or N–H···O/N hydrogen bonds .
  • SHELX Refinement : All evidence structures were refined using SHELX software (), suggesting that the target compound’s crystallographic data would follow similar refinement protocols .

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